molecular formula C19H21NO6 B12966020 6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol

6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol

Cat. No.: B12966020
M. Wt: 359.4 g/mol
InChI Key: DFFOLXUPFKVRIT-UHFFFAOYSA-N
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Description

6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole core, a morpholino group, and a hydroxy-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole core and introduce the hydroxy-methoxyphenyl group through electrophilic aromatic substitution. The morpholino group can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the methylene bridge connecting the morpholino and hydroxy-methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding or other interactions, while the morpholino group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-((2-Hydroxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol
  • 6-((3-Methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol
  • 6-((2-Hydroxy-3-methoxyphenyl)(piperidino)methyl)benzo[d][1,3]dioxol-5-ol

Uniqueness

6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

6-[(2-hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol

InChI

InChI=1S/C19H21NO6/c1-23-15-4-2-3-12(19(15)22)18(20-5-7-24-8-6-20)13-9-16-17(10-14(13)21)26-11-25-16/h2-4,9-10,18,21-22H,5-8,11H2,1H3

InChI Key

DFFOLXUPFKVRIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4

Origin of Product

United States

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